N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
Description
N-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2, a 5,5-dioxido moiety, and a 4-isopropoxybenzamide group at position 3. Its synthesis likely involves multi-step reactions, including hydrazinecarbothioamide intermediates and cyclization steps, as observed in structurally related compounds (e.g., triazole-thione derivatives in ) .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-13(2)29-17-9-3-14(4-10-17)21(26)23-20-18-11-30(27,28)12-19(18)24-25(20)16-7-5-15(22)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANLCBPZFUVVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide (CAS No. 450337-09-4) is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews its biological properties, including its anticancer and antimicrobial activities, as well as structure-activity relationships (SAR) that elucidate its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C21H20FN3O4S, with a molecular weight of approximately 429.47 g/mol. Its structure features a thieno[3,4-c]pyrazole core, a fluorophenyl group, and an isopropoxybenzamide moiety, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3O4S |
| Molecular Weight | 429.47 g/mol |
| CAS Number | 450337-09-4 |
Anticancer Activity
Recent studies have demonstrated that N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide exhibits promising anticancer properties. In vitro assays revealed significant cytotoxic effects against various cancer cell lines:
- Case Study 1 : In a study conducted on human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 12 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics such as doxorubicin (IC50 = 15 µM) .
- Case Study 2 : Another investigation showed that the compound induced apoptosis in colon cancer cells (HT-29), with flow cytometry analysis revealing increased annexin V positivity in treated cells .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. A series of tests against various bacterial and fungal strains showed:
- Bacterial Activity : The minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus was found to be 32 µg/mL and 16 µg/mL respectively, showcasing its potential as an antibacterial agent .
- Fungal Activity : Against Candida albicans, the MIC was recorded at 25 µg/mL, indicating effective antifungal activity comparable to standard treatments like fluconazole .
Structure-Activity Relationship (SAR)
The biological activity of N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide can be attributed to specific structural features:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.
- Thieno[3,4-c]pyrazole Core : This heterocyclic structure is crucial for biological activity; modifications at this core have been shown to alter potency significantly.
- Isopropoxy Substituent : The isopropoxy group contributes to the overall hydrophobic character of the molecule and may influence pharmacokinetic properties.
Comparison with Similar Compounds
The compound belongs to a class of fluorophenyl-substituted thieno-pyrazole derivatives. Below is a systematic comparison with structurally analogous molecules:
Structural and Functional Group Analysis
Key Observations :
Oxidation State : The target compound and ’s derivative share a 5,5-dioxido group, which increases polarity compared to the 5-oxo group in ’s compound. This sulfone moiety may enhance solubility in polar solvents or improve binding to hydrophilic targets .
’s ethanediamide linkage introduces a flexible spacer, which might alter conformational stability compared to the rigid benzamide group in the target compound .
Spectral and Crystallographic Validation
- IR Spectroscopy : The target compound’s IR spectrum would show absence of C=O bands (indicative of cyclization) and presence of sulfone S=O stretches (~1250–1350 cm⁻¹), similar to compounds in .
- NMR : The 4-isopropoxy group would generate distinct triplets for the isopropyl CH₃ groups (~1.2–1.4 ppm) and a singlet for the benzamide aromatic protons .
- Crystallography : Structures of related compounds (e.g., ) were validated using SHELXL (), ensuring accurate bond lengths and angles for comparative analysis .
Physicochemical Properties (Theoretical)
Implications :
- The target compound’s higher logP suggests better lipid membrane penetration but may complicate formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
